molecular formula C10H9Cl2N B7814725 2-(2,4-Dichlorophenyl)-2-methylpropanenitrile

2-(2,4-Dichlorophenyl)-2-methylpropanenitrile

Cat. No.: B7814725
M. Wt: 214.09 g/mol
InChI Key: CWLMFZRCNBWLSZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a nitrile group attached to a 2,4-dichlorophenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-methylpropanenitrile typically involves the reaction of 2,4-dichlorobenzyl chloride with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, allowing the formation of the nitrile group through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can optimize reaction conditions, such as temperature and residence time, leading to higher product purity and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid.

    Reduction: 2-(2,4-Dichlorophenyl)-2-methylpropanamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid
  • 2-(2,4-Dichlorophenyl)-2-methylpropanamine
  • 2,4-Dichlorophenylacetonitrile

Uniqueness

2-(2,4-Dichlorophenyl)-2-methylpropanenitrile is unique due to its specific structural features, such as the combination of a nitrile group with a 2,4-dichlorophenyl ring and a methyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLMFZRCNBWLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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